molecular formula C11H9F2NO3S2 B4921821 N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide

N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide

Cat. No.: B4921821
M. Wt: 305.3 g/mol
InChI Key: RXOXOUJKNXYWMM-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a difluoromethoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide typically involves the condensation of 2-(difluoromethoxy)phenyl isothiocyanate with thiophene-2-sulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the biosynthesis of nucleotides and amino acids. By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor required for DNA synthesis and cell division. This inhibition leads to the suppression of bacterial growth and cancer cell proliferation .

Comparison with Similar Compounds

N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its difluoromethoxyphenyl group, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3S2/c12-11(13)17-9-5-2-1-4-8(9)14-19(15,16)10-6-3-7-18-10/h1-7,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOXOUJKNXYWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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